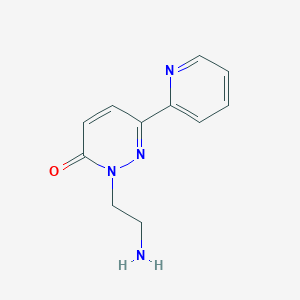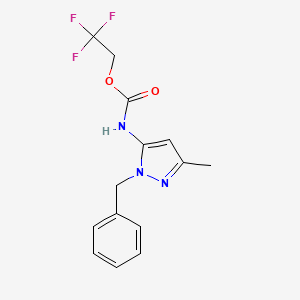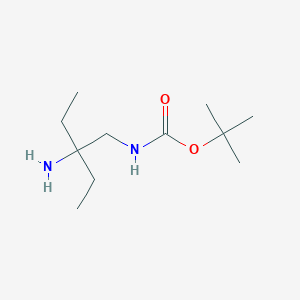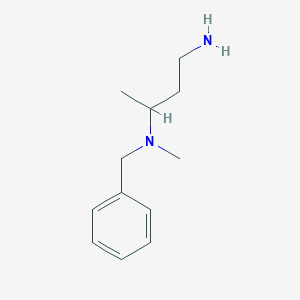
(4-Aminobutan-2-yl)(benzyl)methylamine
描述
(4-Aminobutan-2-yl)(benzyl)methylamine: is a chemical compound with the molecular formula C12H20N2 and a molecular weight of 192.3 g/mol . It is also known by its IUPAC name N3-benzyl-N3-methyl-1,3-butanediamine . This compound is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-aminobutan-2-one with benzylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation: Another method is the N-methylation of 4-aminobutan-2-yl benzylamine using methyl iodide in the presence of a base like triethylamine.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reductive amination processes, optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the formation of the desired product while minimizing by-products.
化学反应分析
(4-Aminobutan-2-yl)(benzyl)methylamine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-aminobutan-2-one using oxidizing agents like chromium trioxide .
Reduction: Reduction reactions can convert the compound to 4-aminobutan-2-ol using reducing agents such as lithium aluminium hydride .
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide, dichloromethane, room temperature.
Reduction: Lithium aluminium hydride, ether, reflux.
Substitution: Methyl iodide, triethylamine, room temperature.
Major Products Formed:
4-Aminobutan-2-one: (from oxidation)
4-Aminobutan-2-ol: (from reduction)
Various N-substituted derivatives (from substitution reactions)
科学研究应用
(4-Aminobutan-2-yl)(benzyl)methylamine: has several scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用机制
(4-Aminobutan-2-yl)(benzyl)methylamine: is similar to other compounds such as N-methylbenzylamine and 4-aminobutan-2-one . its unique structure and properties make it distinct in terms of reactivity and applications. The compound's ability to undergo various chemical reactions and its versatility in scientific research set it apart from its counterparts.
相似化合物的比较
N-methylbenzylamine
4-aminobutan-2-one
4-aminobutan-2-ol
属性
IUPAC Name |
3-N-benzyl-3-N-methylbutane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-11(8-9-13)14(2)10-12-6-4-3-5-7-12/h3-7,11H,8-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDNYWBJWULGKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN)N(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


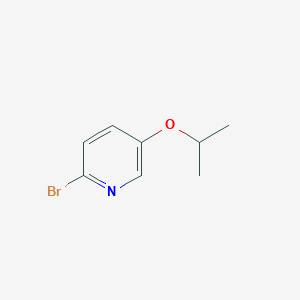
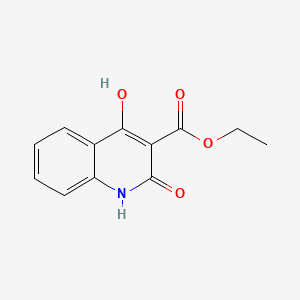
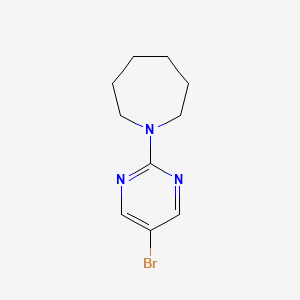
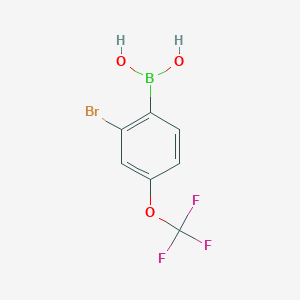
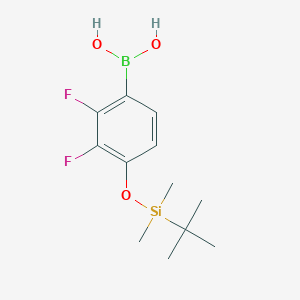
![2-[1-(6-Chloropyridazin-3-yl)piperidin-4-yl]acetic acid](/img/structure/B1524850.png)
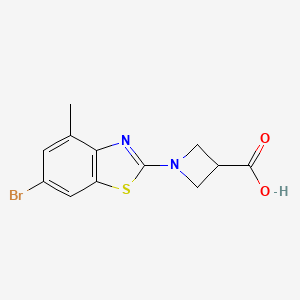
![Tert-butyl 4-[(dimethylcarbamoyl)methyl]piperidine-1-carboxylate](/img/structure/B1524855.png)
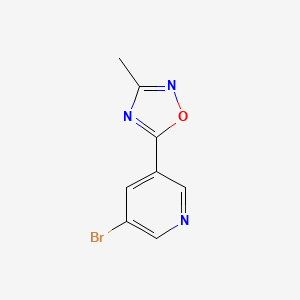
![3-{6-Cyclopropylimidazo[2,1-b][1,3]thiazol-3-yl}propanoic acid](/img/structure/B1524859.png)
